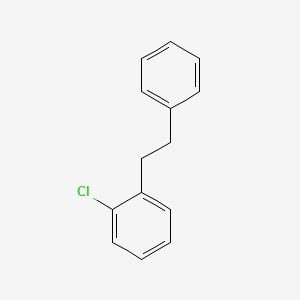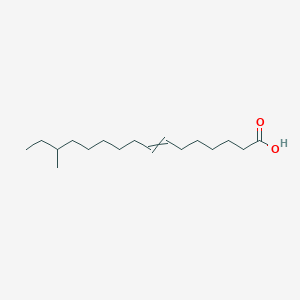
14-Methylhexadec-7-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methylhexadec-7-enoic acid is a branched-chain fatty acid with a molecular formula of C17H32O2 It is characterized by the presence of a methyl group at the 14th carbon and a double bond at the 7th position in the hexadecenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylhexadec-7-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-14-methylhexadecane and 7-bromoheptanoic acid.
Grignard Reaction: The 1-bromo-14-methylhexadecane is reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 7-bromoheptanoic acid under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
14-Methylhexadec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond at the 7th position can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The methyl group at the 14th position can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Halogenation reagents such as bromine (Br2) can be used for substitution reactions at the methyl group.
Major Products Formed
Epoxides and Diols: Formed from the oxidation of the double bond.
Saturated Fatty Acid: Formed from the reduction of the double bond.
Halogenated Derivatives: Formed from substitution reactions at the methyl group.
Aplicaciones Científicas De Investigación
14-Methylhexadec-7-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of fatty acid metabolism.
Biology: Investigated for its role in cellular signaling pathways and its potential effects on membrane fluidity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 14-Methylhexadec-7-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond and methyl group.
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th position but without the methyl group.
14-Methylhexadecanoic Acid: A saturated fatty acid with a methyl group at the 14th position but lacking the double bond.
Uniqueness
14-Methylhexadec-7-enoic acid is unique due to the presence of both a methyl group at the 14th position and a double bond at the 7th position. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
162229-23-4 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
14-methylhexadec-7-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h4-5,16H,3,6-15H2,1-2H3,(H,18,19) |
Clave InChI |
RNSJPNZFTRVLJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


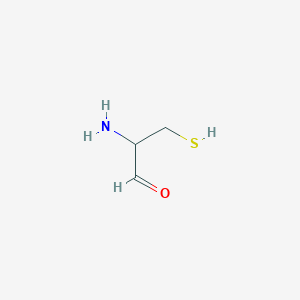
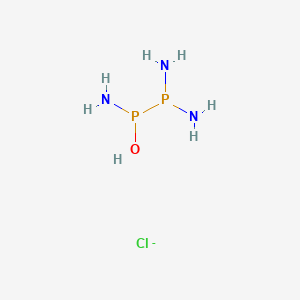
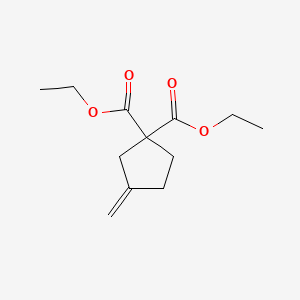
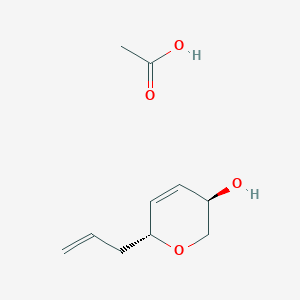
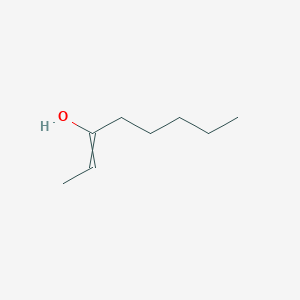
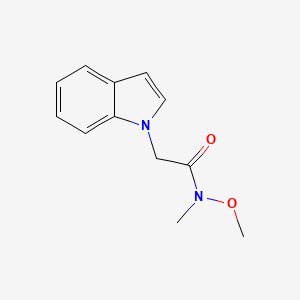
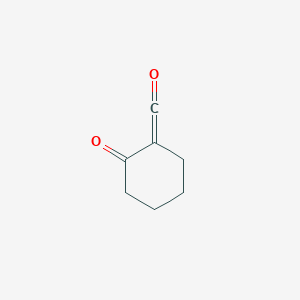
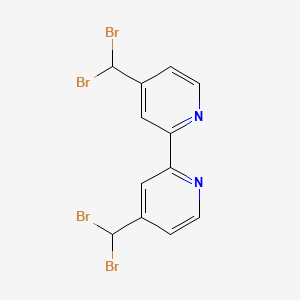

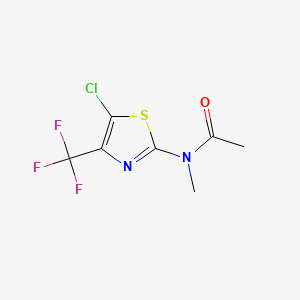
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
